molecular formula C9H12N2 B13605533 (2-Cyclopropylphenyl)hydrazine CAS No. 124236-41-5

(2-Cyclopropylphenyl)hydrazine

Cat. No.: B13605533
CAS No.: 124236-41-5
M. Wt: 148.20 g/mol
InChI Key: XVGHDSWRWBFBAX-UHFFFAOYSA-N
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Description

(2-Cyclopropylphenyl)hydrazine is a substituted hydrazine derivative featuring a cyclopropyl group attached to the phenyl ring at the ortho position. Hydrazines are characterized by the -NH-NH₂ functional group, which confers strong reducing properties and reactivity in synthetic chemistry. The cyclopropyl substituent introduces steric and electronic effects that modulate the compound’s solubility, stability, and reactivity compared to simpler arylhydrazines. Applications likely include its use as a precursor in pharmaceutical synthesis or coordination chemistry, though further studies are required to confirm its niche .

Properties

CAS No.

124236-41-5

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(2-cyclopropylphenyl)hydrazine

InChI

InChI=1S/C9H12N2/c10-11-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11H,5-6,10H2

InChI Key

XVGHDSWRWBFBAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylphenyl)hydrazine typically involves the reaction of 2-cyclopropylbenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Cyclopropylbenzaldehyde+Hydrazine HydrateThis compound\text{2-Cyclopropylbenzaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 2-Cyclopropylbenzaldehyde+Hydrazine Hydrate→this compound

The reaction is usually catalyzed by an acid such as acetic acid to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(2-Cyclopropylphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Hydrazine Derivatives

Compound Substituent Molecular Formula Key Properties/Applications Reference
(2-Cyclopropylphenyl)hydrazine Cyclopropyl (ortho) C₉H₁₁N₂ High steric hindrance; potential thermal instability due to strained cyclopropane ring
Phenylhydrazine None (parent compound) C₆H₈N₂ Classic reducing agent; forms hydrazones with carbonyls; used in dye synthesis
[5-Chloro-2-(cyclopropylsulfonyl)phenyl]-hydrazine Cyclopropylsulfonyl + Cl C₉H₁₁ClN₂O₂S Enhanced solubility in polar solvents due to sulfonyl group; used in medicinal chemistry
(2-Fluorobenzyl)hydrazine HCl Fluorobenzyl C₇H₁₀ClFN₂ Improved metabolic stability (fluorine effect); antiviral applications
Cyclopentylidene-hydrazine Cyclopentylidene C₅H₁₀N₂ Forms stable Schiff bases; used in ligand design

Solubility and Henry’s Law Constants

Hydrazines exhibit temperature-dependent solubility in organic solvents. For example:

  • Nitrobenzene/Aniline Mixtures : Henry’s constants (H) for hydrogen solubility decrease with rising aniline concentration and temperature (30–210°C), with H values ranging from 0.5–3.0 bar·m³/mol .
  • Alcohols: Hydrogen solubility in methanol and ethanol increases with temperature (298–525 K) and pressure (3.6–10 MPa) due to enhanced kinetic interactions .
  • This compound: Expected to show lower solubility in polar solvents compared to sulfonyl- or halogen-substituted analogs (e.g., [5-Chloro-2-(cyclopropylsulfonyl)phenyl]-hydrazine) due to the nonpolar cyclopropyl group. This aligns with trends in nitrobenzene/aniline systems, where bulky substituents reduce miscibility .

Thermal Stability and Reactivity

  • General Hydrazines : Decompose exothermically above 250°C, accelerated by transition metals (Cu, Co) .
  • Cyclopropyl Derivatives : The strained cyclopropane ring in this compound may lower decomposition thresholds compared to phenylhydrazine. Analogous cyclopentylidene-hydrazines decompose at ~200°C, forming stable intermediates .
  • Fluorinated Analogs : (2-Fluorobenzyl)hydrazine HCl exhibits enhanced thermal stability (decomposition >300°C) due to fluorine’s electron-withdrawing effect .

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